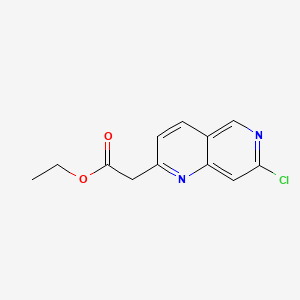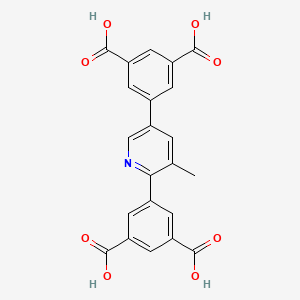
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate is a compound that features a tert-butyl group, a piperidine ring, and a carbamate functional group
Preparation Methods
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method includes the reaction of di-tert-butyl dicarbonate with the corresponding amine under mild conditions . Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the use of cesium carbonate and TBAI for the coupling of amines, carbon dioxide, and halides .
Chemical Reactions Analysis
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also play a role in binding to specific receptors or enzymes, influencing their function .
Comparison with Similar Compounds
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents on the piperidine ring.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-5-7-11(17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
OFDLHNSVBBGJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



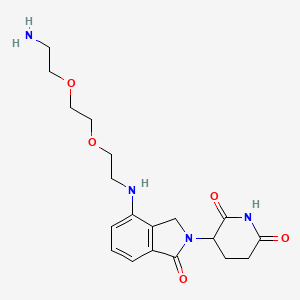
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
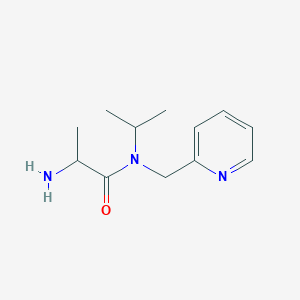



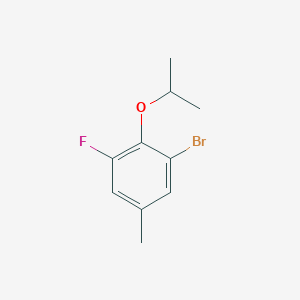
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
